(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
The compound (2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural features It contains a bromo, methoxy, and prop-2-en-1-yloxy substituted phenyl ring, a nitrophenyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multiple steps:
Formation of the substituted phenyl ring: The starting material, 2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenol, can be synthesized through a series of reactions including bromination, methoxylation, and allylation.
Coupling with the nitrophenyl group: The substituted phenyl ring is then coupled with 3-nitrobenzaldehyde through a Knoevenagel condensation reaction, using a base such as piperidine in a solvent like ethanol, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile: Lacks the prop-2-en-1-yloxy group.
(2E)-3-[2-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile: Lacks the methoxy group.
Uniqueness
The presence of the prop-2-en-1-yloxy group, along with the methoxy and bromo substituents, imparts unique chemical properties to (2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Properties
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-3-7-26-19-11-17(20)14(10-18(19)25-2)8-15(12-21)13-5-4-6-16(9-13)22(23)24/h3-6,8-11H,1,7H2,2H3/b15-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXEAXAUUFZFA-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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